molecular formula C18H11IN4O2S B2592002 (E)-3-((2-iodophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 374544-24-8

(E)-3-((2-iodophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2592002
CAS No.: 374544-24-8
M. Wt: 474.28
InChI Key: DMFQLQYHUIOUBS-JLHYYAGUSA-N
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Description

(E)-3-((2-iodophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H11IN4O2S and its molecular weight is 474.28. The purity is usually 95%.
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Scientific Research Applications

Chemosensors Development

(E)-3-((2-iodophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile and similar compounds have been explored for their potential as chemosensors. Novel benzimidazoles and benzimidazo[1,2-a]quinolines derivatives have been synthesized and characterized, showing selectivity towards various cations, including Zn2+ and Ag+, using fluorescence spectroscopy. These findings indicate the compound's utility in detecting specific metal ions in different environments (Hranjec et al., 2012).

Anticancer Activities

Research into heteroarylacrylonitriles has demonstrated their in vitro cytotoxicity against human cancer cell lines, indicating potential for anticancer applications. The synthesis and testing of acrylonitriles, with various substituents, have led to insights into structure-activity relationships, highlighting the influence of specific substitutions on cytotoxic potency. This work points towards the development of new anticancer agents based on acrylonitrile derivatives (Sa̧czewski et al., 2004).

Antibacterial Properties

Compounds related to this compound have been synthesized and tested for their antibacterial activity. Specifically, derivatives like 5-amino-2-[2-(5-nitro-2-furyl)-1-(4-cyanophenyl)vinyl]-1,3,4-oxadiazoles and thiadiazoles exhibit strong antibacterial effects against Staphylococcus aureus. This suggests their potential in developing new antibacterial agents (Hirao & Kato, 1971).

Optical Limiting and Photoprotection

Designed and synthesized thiophene dyes, including this compound derivatives, have shown significant potential in nonlinear optical limiting, useful for protecting human eyes and optical sensors. These materials are explored for their use in stabilizing light sources in optical communications, demonstrating the compound's versatility in optoelectronic applications (Anandan et al., 2018).

Corrosion Inhibition

The compound and its related tetrazoles have been investigated for their efficiency in inhibiting corrosion on mild steel in acidic environments. Studies show that these compounds effectively protect metal surfaces, suggesting their application in corrosion prevention technologies (Verma et al., 2016).

Properties

IUPAC Name

(E)-3-(2-iodoanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11IN4O2S/c19-15-3-1-2-4-16(15)21-10-13(9-20)18-22-17(11-26-18)12-5-7-14(8-6-12)23(24)25/h1-8,10-11,21H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFQLQYHUIOUBS-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11IN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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